5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
“5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is an organic compound that belongs to the class of dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, related compounds such as pyrido[2,3-d]pyrimidin-5-one derivatives have been synthesized from 5-acetyl-4-aminopyrimidines . When heated under reflux with MeONa in BuOH, these compounds, acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel derivatives, including the subject compound, often involves complex reactions to introduce various substituents that can affect the molecule's properties and activities. Studies on similar compounds highlight the importance of the substituents at different positions on the pyrimidine ring, affecting the compound's interactions and conformations (Stolarczyk et al., 2018). These synthetic efforts are complemented by crystal structure analyses to understand the molecular conformation, which is crucial for predicting the compound's reactivity and interaction with biological targets.
Biological Activities
Research into the biological activities of thieno[2,3-d]pyrimidin derivatives has shown a range of potential applications. Some compounds in this class exhibit cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. The specific modifications on the pyrimidine ring, such as sulfanyl groups, have been explored for their effects on cytotoxicity, with variations in activity depending on the precise structural changes (Hafez & El-Gazzar, 2017).
Antimicrobial Properties
Some derivatives have been evaluated for their antimicrobial properties, showing promise as novel antimicrobial agents. The structural diversity within this class of compounds allows for the exploration of a wide range of biological activities, potentially leading to the development of new therapeutic agents with specific antimicrobial actions (Tiwari et al., 2018).
Fluorescence Properties
The solid-state fluorescence properties of certain thieno[2,3-d]pyrimidine derivatives have been investigated, indicating potential applications in material science, such as the development of new fluorescent materials for sensing and imaging purposes (Yokota et al., 2012).
Environmental Degradation
Additionally, studies on the environmental degradation of related compounds, such as chlorimuron-ethyl, by microorganisms like Aspergillus niger, provide insights into the environmental fate and potential bioremediation approaches for these chemicals (Sharma et al., 2012).
Future Directions
Future research directions for “5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” and related compounds could involve further exploration of their therapeutic potential. Pyrido[2,3-d]pyrimidines, for example, have shown promise in the development of new therapies due to their biological potential .
Properties
IUPAC Name |
5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-4-8-7(2)18-10-9(8)11(15)14(5-6-16-3)12(17)13-10/h4-6H2,1-3H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAZKBLWOXJSJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=S)N2)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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